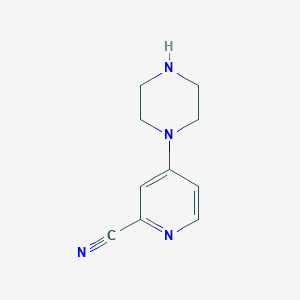

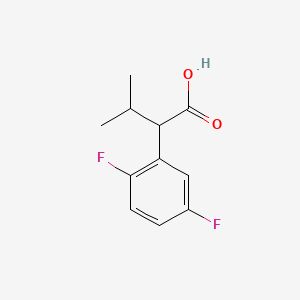

![molecular formula C8H13F3N2O B1529385 1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one CAS No. 1341904-47-9](/img/structure/B1529385.png)

1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one

Overview

Description

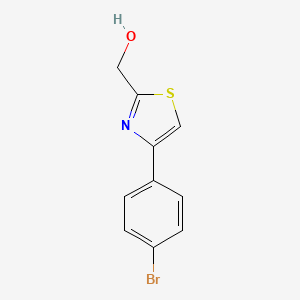

1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one (also known as AMP-TFE) is an organic compound that has recently been gaining attention in the scientific community due to its potential applications in various areas of research. The compound is a derivative of the piperidine family of compounds and is composed of an aminomethyl group, a trifluoroethanone group, and a piperidine group. AMP-TFE has been used in a variety of laboratory experiments, including those involving organic synthesis, drug delivery, and biochemistry.

Scientific Research Applications

Discovery and Investigation of Antineoplastic Agents

A novel series of compounds related to the mentioned chemical structure has been explored for their potential as antineoplastic (anti-cancer) drug candidates. These compounds have demonstrated excellent cytotoxic properties, often outperforming contemporary anticancer drugs. Notable features include greater tumor-selective toxicity and the ability to modulate multi-drug resistance. Their mechanisms of action involve apoptosis induction, generation of reactive oxygen species, activation of caspases, and effects on mitochondrial functions. Additionally, these molecules have shown promising antimalarial and antimycobacterial properties, with tolerable toxicity in mice models, suggesting their potential further evaluation as antineoplastic drug candidates (Hossain, Enci, Dimmock, & Das, 2020).

Piperazine Derivatives in Therapeutics

The structural motif of piperazine, a core component in the compound's structure, is significant in the rational design of drugs. It is found in a wide array of drugs with diverse therapeutic uses, such as antipsychotic, antidepressant, anticancer, and antiviral applications. Modifications to the piperazine nucleus can significantly impact the medicinal potential of resultant molecules, demonstrating the versatility of piperazine-based compounds in drug discovery. This suggests the potential for derivatives of 1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one to contribute to various therapeutic areas, further underscoring the importance of such compounds in medicinal chemistry (Rathi, Syed, Shin, & Patel, 2016).

Biological Activities of Piper Species

Compounds isolated from Piper species, which share structural similarities with the chemical , have been documented for their antifungal activities. These include a variety of chemical structures such as amides, flavonoids, and phenylpropanoids. Some of these compounds could serve as leads for pharmaceutical or agricultural fungicide development, highlighting the potential for derivatives of 1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one in similar applications (Xu & Li, 2011).

Synthesis of N-Heterocycles via Sulfinimines

Chiral sulfinamides, closely related to the chemical structure , are known for their role in the stereoselective synthesis of amines and their derivatives, highlighting their importance in asymmetric synthesis. This methodology provides access to a diverse array of structurally complex piperidines, pyrrolidines, and azetidines, which are significant in natural products and therapeutic compounds (Philip, Radhika, Saranya, & Anilkumar, 2020).

properties

IUPAC Name |

1-[3-(aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3N2O/c9-8(10,11)7(14)13-3-1-2-6(4-12)5-13/h6H,1-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNMRFVXOINQPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}methyl)-5-chloro-N-methylpyridin-2-amine](/img/structure/B1529303.png)

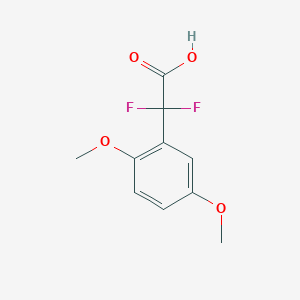

![2-Chloro-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1529305.png)

![1-[3-Bromo-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1529315.png)

![4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1529323.png)